

A Comparative Guide to Green Chemistry Metrics for Syntheses of 1-Phenylcyclohexene

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Compound of Interest

Compound Name: **1-cyclohexenylboronic Acid**

Cat. No.: **B1350886**

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In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the evaluation of synthetic routes through green chemistry metrics is paramount. These metrics provide a quantitative framework to assess the environmental impact and resource efficiency of a chemical process. This guide offers a comparative analysis of two common cross-coupling methods for the synthesis of 1-phenylcyclohexene: the Suzuki-Miyaura coupling, utilizing **1-cyclohexenylboronic acid**, and the Stille coupling, which employs an organotin reagent.

Defining Key Green Chemistry Metrics

Three key mass-based metrics are used in this comparison to quantify the "greenness" of the synthetic pathways:

- Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.^{[1][2][3]} An ideal Atom Economy is 100%, indicating that all reactant atoms are found in the final product, with no byproducts.^[2] It is a theoretical value calculated from the balanced chemical equation.^{[4][5]}
- Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product.^{[1][6][7][8]} This is a practical metric that considers reaction yield, solvent losses, and waste from reagents and workup procedures.^[7] A lower E-Factor signifies a greener process, with an ideal value of 0.^{[6][7]}

- Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by relating the mass of the final product to the total mass of all reactants used in the reaction.[1][9][10] It takes into account both the atom economy and the chemical yield, offering a more realistic view of a reaction's efficiency as performed in a laboratory setting.[9]

Comparative Analysis of Synthetic Routes

The synthesis of 1-phenylcyclohexene is a common transformation that can be achieved through various cross-coupling reactions. Here, we compare the Suzuki-Miyaura coupling of **1-cyclohexenylboronic acid** with bromobenzene against the Stille coupling of 1-cyclohexenyltributylstannane with the same aryl halide.

Green Metric	Suzuki-Miyaura Coupling (using 1-Cyclohexenylboronic Acid)	Stille Coupling (using 1-Cyclohexenyltributylstannane)
Atom Economy (AE)	67.5%	30.2%
Reaction Mass Efficiency (RME)	60.8%	25.7%
E-Factor	~15.5	~29.8

Analysis of Metrics:

The Suzuki-Miyaura coupling demonstrates significantly better performance across all three green chemistry metrics. Its Atom Economy is more than double that of the Stille coupling, indicating a much more efficient use of atoms from the reactants in forming the desired product. The primary byproduct in the Suzuki reaction is boric acid and a salt, which are generally of lower environmental concern than the tin byproducts of the Stille reaction.

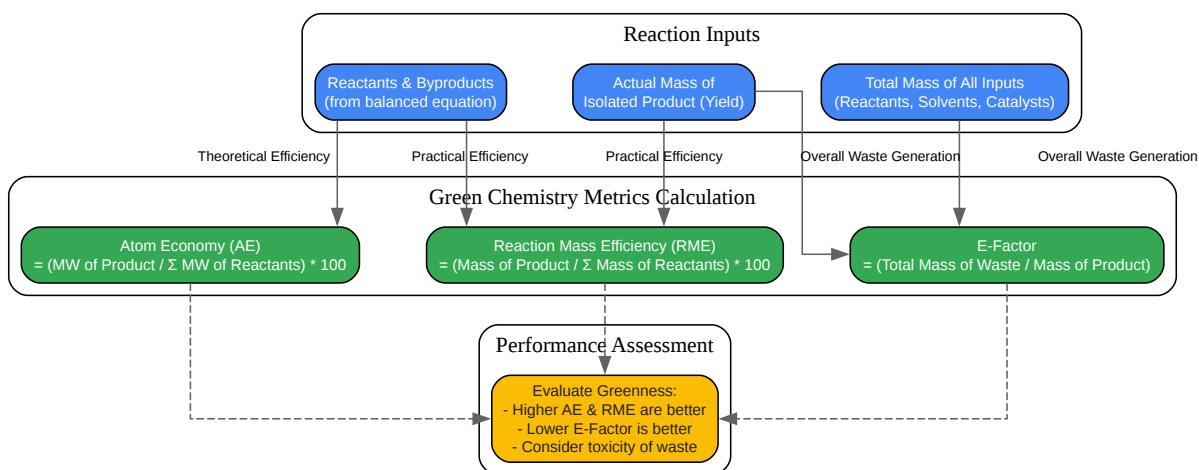
The Reaction Mass Efficiency further highlights the superiority of the Suzuki coupling. When accounting for a typical high yield, the RME remains robust, signifying that a large proportion of the mass of the reactants is converted into the final product.

The most telling comparison comes from the E-Factor. The E-Factor for the Suzuki coupling is approximately half that of the Stille coupling. This stark difference is largely attributable to the high molecular weight of the tributyltin byproduct generated in the Stille reaction, which

contributes significantly to the waste stream. Furthermore, organotin compounds are known to be highly toxic, posing risks to both human health and the environment.[11][12][13][14][15] While boronic acids are not without their own safety considerations, they are generally considered a more environmentally benign alternative to organostannanes.[16]

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis, from the initial reaction inputs to the final metric-based assessment.



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Caption: Workflow for assessing the greenness of a chemical reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-phenylcyclohexene via Suzuki-Miyaura and Stille couplings. These protocols are the basis for the calculations in the comparison table.

Protocol 1: Suzuki-Miyaura Coupling using 1-Cyclohexenylboronic Acid

Reaction Scheme: $C_6H_5Br + C_6H_9B(OH)_2 \xrightarrow{-(Pd \text{ Catalyst}, \text{Base})} C_{12}H_{14} + H_3BO_3 + NaBr$

Procedure: To a round-bottom flask is added **1-cyclohexenylboronic acid** (1.51 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol). The flask is evacuated and backfilled with an inert gas. Toluene (50 mL) and an aqueous solution of 2M sodium carbonate (10 mL) are then added. The mixture is heated to 90°C and stirred vigorously for 4 hours. After cooling to room temperature, the organic layer is separated, washed with water (2 x 20 mL) and brine (20 mL), and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylcyclohexene (1.42 g, 90% yield).

Protocol 2: Stille Coupling using 1-Cyclohexenyltributylstannane

Reaction Scheme: $C_6H_5Br + C_6H_9Sn(C_4H_9)_3 \xrightarrow{-(Pd \text{ Catalyst})} C_{12}H_{14} + BrSn(C_4H_9)_3$

Procedure: To a round-bottom flask is added 1-cyclohexenyltributylstannane (4.43 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene (50 mL) is added, and the reaction mixture is heated to 110°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (50 mL) and washed with a 10% aqueous potassium fluoride solution (2 x 30 mL) to remove tin byproducts, followed by water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylcyclohexene (1.34 g, 85% yield).

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